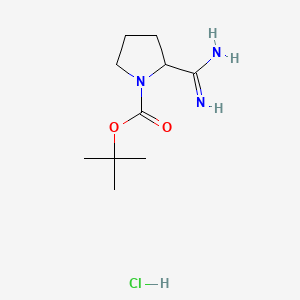
Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbamimidoyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the synthesis of ®-2-aminomethylpiperidine, which is then reacted with Boc acid chloride to produce the tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate . This intermediate can then be further modified to introduce the carbamimidoyl group and form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol or amine.
Scientific Research Applications
Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-formylpyrrolidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride is unique due to the presence of the carbamimidoyl group, which can engage in specific interactions with biological molecules. This makes it particularly useful in studies involving enzyme inhibition and protein binding, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H20ClN3O2 |
|---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12;/h7H,4-6H2,1-3H3,(H3,11,12);1H |
InChI Key |
GNGZTFAILVNVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















